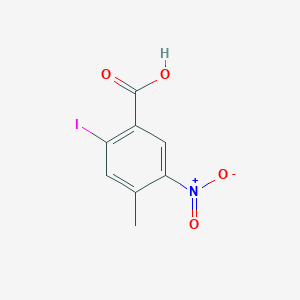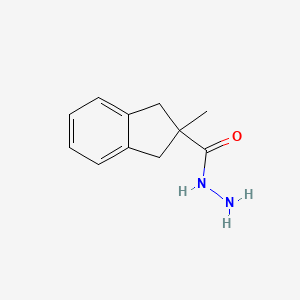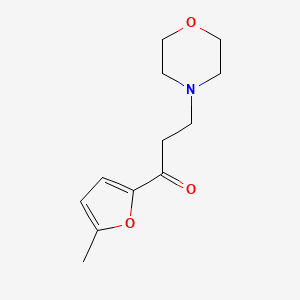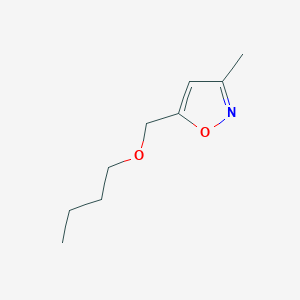![molecular formula C21H18N4O2 B15205702 1-Ethyl-N-(2-phenoxyphenyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B15205702.png)
1-Ethyl-N-(2-phenoxyphenyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-N-(2-phenoxyphenyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide is a complex organic compound belonging to the class of 1,2,3-triazoles. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The unique structure of this compound, featuring a triazole ring fused with a benzene ring and substituted with phenoxy and ethyl groups, imparts distinct chemical and biological properties.
Métodos De Preparación
The synthesis of 1-Ethyl-N-(2-phenoxyphenyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using a click chemistry approach, which involves the cycloaddition of an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.
Substitution Reactions: The phenoxy and ethyl groups are introduced through nucleophilic substitution reactions. These reactions typically require the presence of a base and are conducted under reflux conditions to ensure complete substitution.
Amidation: The final step involves the formation of the carboxamide group. This can be achieved by reacting the intermediate compound with an appropriate amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and automated synthesis platforms.
Análisis De Reacciones Químicas
1-Ethyl-N-(2-phenoxyphenyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of alcohols or amines.
Substitution: The phenoxy and ethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions. Common reagents for these reactions include halogens, alkyl halides, and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Ethyl-N-(2-phenoxyphenyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. It has shown promise in the development of anticancer, antiviral, and antimicrobial drugs.
Materials Science: The unique structural properties of the compound make it suitable for use in the development of advanced materials, including polymers and nanomaterials.
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules. Its reactivity and stability make it an ideal candidate for various synthetic transformations.
Chemical Biology: The compound is used in chemical biology research to study the interactions between small molecules and biological macromolecules. It is often employed in the development of probes and assays for biological studies.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-N-(2-phenoxyphenyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit Enzymes: It can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects.
Modulate Receptors: The compound can interact with cell surface receptors, modulating their activity and influencing cellular signaling pathways.
Induce Apoptosis: In cancer research, the compound has been shown to induce apoptosis (programmed cell death) in cancer cells by activating specific apoptotic pathways.
Comparación Con Compuestos Similares
1-Ethyl-N-(2-phenoxyphenyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide can be compared with other similar compounds, such as:
1-Phenyl-1H-1,2,3-triazole: This compound lacks the ethyl and phenoxy substitutions, resulting in different chemical and biological properties.
1-Ethyl-1H-1,2,3-triazole: This compound lacks the phenoxyphenyl substitution, which significantly alters its reactivity and applications.
N-Phenyl-1H-1,2,3-triazole-5-carboxamide: This compound lacks the ethyl substitution, affecting its solubility and interaction with biological targets.
The unique combination of substitutions in this compound imparts distinct properties that make it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C21H18N4O2 |
|---|---|
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
1-ethyl-N-(2-phenoxyphenyl)benzotriazole-5-carboxamide |
InChI |
InChI=1S/C21H18N4O2/c1-2-25-19-13-12-15(14-18(19)23-24-25)21(26)22-17-10-6-7-11-20(17)27-16-8-4-3-5-9-16/h3-14H,2H2,1H3,(H,22,26) |
Clave InChI |
GNMGDRAGUHDBSL-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=C(C=C(C=C2)C(=O)NC3=CC=CC=C3OC4=CC=CC=C4)N=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[2-(Difluoromethoxy)-5-(trifluoromethyl)phenyl]boronic acid](/img/structure/B15205638.png)

![N,N,3'-Trimethyl[1,1'-biphenyl]-4-amine](/img/structure/B15205649.png)
![2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-ylamine](/img/structure/B15205651.png)
![(2,4-Dioxo-1,3-diazaspiro[4.5]dec-3-yl)-acetonitrile](/img/structure/B15205656.png)

![5-Chloro-2-(2-((5-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)but-1-en-1-yl)-3-methylbenzo[d]thiazol-3-ium 4-methylbenzenesulfonate](/img/structure/B15205659.png)

![3-(2-Chlorobenzo[d]oxazol-6-yl)acrylic acid](/img/structure/B15205664.png)

